molecular formula C6H5Cl2NO3S B6614979 6-chloro-5-methoxypyridine-2-sulfonyl chloride CAS No. 1261843-28-0

6-chloro-5-methoxypyridine-2-sulfonyl chloride

Cat. No.: B6614979
CAS No.: 1261843-28-0
M. Wt: 242.08 g/mol
InChI Key: JDEYNTWLRTXQDE-UHFFFAOYSA-N
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Description

6-chloro-5-methoxypyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H5Cl2NO3S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-methoxypyridine-2-sulfonyl chloride typically involves the chlorination of 5-methoxypyridine-2-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6-position. The process involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors and precise control of temperature and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-chloro-5-methoxypyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield sulfonamide derivatives, while coupling reactions with boronic acids produce biaryl compounds .

Scientific Research Applications

6-chloro-5-methoxypyridine-2-sulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chloro-5-methoxypyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in various chemical modifications and synthesis processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-5-methoxypyridine-2-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. Its methoxy group at the 5-position and chlorine at the 6-position make it particularly useful in certain chemical reactions and applications .

Properties

IUPAC Name

6-chloro-5-methoxypyridine-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO3S/c1-12-4-2-3-5(9-6(4)7)13(8,10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEYNTWLRTXQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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